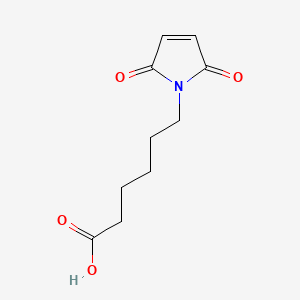

6-Maleimidohexanoic acid

Cat. No. B1664687

Key on ui cas rn:

55750-53-3

M. Wt: 211.21 g/mol

InChI Key: WOJKKJKETHYEAC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08241655B2

Procedure details

(z)-4-oxo-5-aza-undec-2-endioic acid, (160 g; 0.698 moles), zinc chloride, 280 g (2.05 moles), and phenothiazine, 0.15 g were added to a two liter round bottom flask fitted with an overhead stirrer, condenser, thermocouple, addition funnel, an inert gas inlet, and heating mantle. Chloroform (CHCl3), 320 mL was added to the 2 liter reaction flask, and stirring of the mixture was started. Triethylamine (480 mL; 348 g, 3.44 moles (TEA)) was added over one hour. Chlorotrimethyl silane (600 mL; 510 g, 4.69 moles) was then added over two hours. The reaction was brought to reflux and was refluxed overnight (˜16 hours). The reaction was cooled and added to a mixture of CHCl3 (500 mL), water (1.0 liters), ice (300 g), and 12 N hydrochloric acid (240 mL) in a 20 liter container over 15 minutes. After 15 minutes of stirring, the aqueous layer was tested to make sure the pH was less than 5. The organic layer was separated, and the aqueous layer was extracted three times with CHCl3 (700 mL) each extraction. The organic layers were combined and evaporated on a rotary evaporator. The residue was then placed in a 20 liter container. A solution of sodium bicarbonate (192 g) in water (2.4 liters) was added to the residue. The bicarbonate solution was stirred until the solids were dissolved. The bicarbonate solution was treated with a solution of hydrochloric acid, (26 liters of 1.1 N) over 5 minutes to a pH of below 2. The acidified mixture was then extracted with two portions of CHCl3, (1.2 liters and 0.8 liters) each extraction. The combined extracts were dried over sodium sulfate and evaporated. The residue was recrystallized from toluene and hexane. The crystalline product was then isolated by filtration and dried which produced 85.6 g of white N-(6-oxo-6-hydroxyhexyl)maleimide (Mal-EACA; Compound 2). Analysis on an NMR spectrometer was consistent with the desired product: 1H NMR (CDCl3, 400 MHz) δ6.72 (s, 2H; maleimide protons), 3.52 (t, 2H, J=7.2 Hz; methylene next to maleimide), 2.35 (t, 2H, J=7.4; methylene next to carbonyl), 1.69-1.57 (m, 4H; methylenes adjacent to central methylene), and 1.39-1.30 (m, 2H; the central methylene). The product had a DSC (differential scanning calorimator) melting point peak at 89.9° C.

[Compound]

Name

ice

Quantity

300 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[C:2]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])/[CH:3]=[CH:4]\[C:5]([OH:7])=O.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.C(N(CC)CC)C.Cl[Si](C)(C)C.Cl>[Cl-].[Zn+2].[Cl-].O.C(Cl)(Cl)Cl>[O:15]=[C:14]([OH:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N:8]1[C:5](=[O:7])[CH:4]=[CH:3][C:2]1=[O:1] |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

160 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C(\C=C/C(=O)O)NCCCCCC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2SC3=CC=CC=C3NC12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

480 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](C)(C)C

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

240 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring of the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with an overhead stirrer, condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermocouple, addition funnel, an inert gas inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed overnight (˜16 hours)

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 15 minutes of stirring

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted three times with CHCl3 (700 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

each extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated on a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution of sodium bicarbonate (192 g) in water (2.4 liters) was added to the residue

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The bicarbonate solution was stirred until the solids

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

were dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The bicarbonate solution was treated with a solution of hydrochloric acid, (26 liters of 1.1 N) over 5 minutes to a pH of below 2

|

|

Duration

|

5 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidified mixture was then extracted with two portions of CHCl3, (1.2 liters and 0.8 liters)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

each extraction

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined extracts were dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was recrystallized from toluene and hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline product was then isolated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(CCCCCN1C(C=CC1=O)=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 85.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 58.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |